4-Fluoro-3-methylphenylzinc iodide
Description
Historical Trajectory and Evolution of Organozinc Reagents in Synthetic Chemistry
The journey of organozinc chemistry began in 1848 when Edward Frankland first synthesized diethylzinc (B1219324) by heating ethyl iodide with zinc metal. organic-chemistry.orgwikipedia.org This discovery marked the genesis of organometallic chemistry and laid the theoretical groundwork for the concept of valence. researchgate.net Early work by Frankland and his students demonstrated the reaction of dialkylzinc reagents with esters. researchgate.net Further advancements came from Russian chemists, including Aleksandr Mikhailovich Zaitsev, who pioneered the synthesis of alcohols using organozinc reagents. researchgate.net
A significant leap forward was the Reformatsky reaction, developed by Sergei Nikolaevich Reformatskii, which utilized an α-haloester and zinc to create a zinc enolate for reaction with carbonyl compounds. researchgate.netacs.org Another cornerstone reaction established during this era was the Simmons-Smith reaction, which employs an iodomethylzinc reagent for the cyclopropanation of alkenes. acs.org However, the full potential of organozinc reagents was constrained for many years. Early synthesis methods often required transmetallation from more reactive organolithium or Grignard reagents, a process incompatible with many sensitive functional groups. nih.gov A major breakthrough was the development of activated zinc, such as Rieke® Zinc, which allows for the direct insertion of zinc metal into a variety of organic halides, including functionalized aryl and vinyl bromides, under mild conditions. nih.gov This innovation dramatically expanded the scope and accessibility of functionalized organozinc reagents.
Distinctive Reactivity Profiles and Functional Group Tolerance of Organozinc Iodides
The paramount advantage of organozinc iodides lies in their moderate reactivity compared to their organolithium or organomagnesium (Grignard) counterparts. organic-chemistry.orgwikipedia.org This attenuated reactivity translates into exceptional chemoselectivity and a high tolerance for a wide array of functional groups within the substrate. acs.org While Grignard reagents readily react with esters, nitriles, ketones, and amides, organozinc reagents are largely compatible with these groups. acs.orgnih.gov
Table 1: Comparative Functional Group Tolerance
| Functional Group | Grignard Reagents (RMgX) | Organolithium Reagents (RLi) | Organozinc Iodides (RZnI) |
|---|---|---|---|
| Ester | Reactive | Reactive | Tolerated nih.gov |
| Nitrile (Cyano) | Reactive | Reactive | Tolerated organic-chemistry.orgorgsyn.org |
| Ketone | Reactive | Reactive | Tolerated nih.gov |
| Aldehyde | Reactive | Reactive | Tolerated (in specific protocols) nih.gov |
| Amide | Reactive | Reactive | Tolerated acs.org |
| Aryl Chloride | Generally Unreactive | Reactive | Tolerated organic-chemistry.org |
Strategic Importance of Aryl Organozinc Iodides as Versatile Synthetic Intermediates
Aryl organozinc iodides are central to the construction of carbon-carbon bonds, a fundamental operation in organic synthesis. Their primary role is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgnih.gov This reaction allows for the formation of biaryl structures and the attachment of aryl fragments to various organic scaffolds.
The strategic value of these reagents is enhanced by their straightforward preparation from readily available aryl iodides and activated zinc. organic-chemistry.org The resulting aryl organozinc reagents can then be coupled with a wide range of electrophiles, including aryl bromides, chlorides, and triflates. organic-chemistry.org This versatility makes them powerful tools for the synthesis of complex molecules, including active pharmaceutical ingredients and materials for organic electronics. The ability to generate the organozinc reagent in situ—in the same pot as the subsequent coupling reaction—further simplifies the process, making it highly efficient and amenable to large-scale industrial applications. organic-chemistry.org
Specific Contextualization of 4-Fluoro-3-methylphenylzinc Iodide within Aryl Organozinc Chemistry
This compound is a prime example of a modern, functionalized aryl organozinc reagent. Its structure incorporates a fluorine atom and a methyl group, motifs that are highly sought after in medicinal chemistry due to their ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
This specific reagent serves as a vehicle to introduce the 4-fluoro-3-methylphenyl group into a target molecule via reactions like the Negishi coupling. Its preparation would typically involve the direct insertion of activated zinc into 4-fluoro-1-iodo-3-methylbenzene. The inherent functional group tolerance of the organozinc moiety means that the coupling partner can contain a variety of other functional groups without interference. The fluorine and methyl substituents on the aromatic ring are stable under the mild conditions of organozinc formation and subsequent cross-coupling reactions.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | (4-Fluoro-3-methylphenyl)zinc(II) iodide |
| Molecular Formula | C₇H₆FZnI |
| Structure | A zinc atom bonded to an iodine atom and the carbon at position 1 of a 4-fluoro-3-methylbenzene ring. |
| Typical Use | Nucleophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling). |
| Precursor | 4-Fluoro-1-iodo-3-methylbenzene |
| Solubility | Typically used as a solution in ethereal solvents like Tetrahydrofuran (B95107) (THF). |
The utility of this compound lies in its ability to act as a specialized building block, enabling the efficient and targeted synthesis of complex, fluorinated and methylated aromatic compounds that are of significant interest in various fields of chemical research and development.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-fluoro-2-methylbenzene-4-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNHGXPRBDKEMW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[C-]=C1)F.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299288 | |
| Record name | (4-Fluoro-3-methylphenyl)iodozinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-72-5 | |
| Record name | (4-Fluoro-3-methylphenyl)iodozinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Fluoro 3 Methylphenylzinc Iodide and Analogous Aryl Zinc Iodides
Direct Oxidative Insertion Strategies Utilizing Activated Zinc Species
Direct insertion of zinc metal into an aryl-halogen bond is a primary method for synthesizing arylzinc halides. The efficacy of this oxidative addition is highly dependent on the activation state of the zinc metal and the nature of the aryl halide.
Preparation via Rieke® Zinc-Mediated Oxidative Addition to Aryl Iodides
Highly reactive Rieke® Zinc, produced by the reduction of ZnCl₂ with an alkali metal like potassium or lithium, readily undergoes oxidative addition to various organic halides, including aryl iodides. wikipedia.orgriekemetals.com This method is particularly advantageous for preparing functionalized organozinc reagents under mild conditions. The formation of 4-fluoro-3-methylphenylzinc iodide can be achieved by reacting 4-fluoro-3-methyliodobenzene with Rieke® Zinc. The high reactivity of this activated zinc facilitates insertion into the carbon-iodine bond, even with the presence of other functional groups. riekemetals.com
Comparative Analysis of Halogen Selectivity in Direct Insertion (Iodide vs. Bromide/Chloride Precursors)
The reactivity of aryl halides in direct oxidative addition with zinc follows the general trend of I > Br > Cl. nih.govlibretexts.org This trend is attributed to the decreasing bond strength of the carbon-halogen bond as the halogen size increases. Consequently, aryl iodides are the most reactive precursors for the synthesis of arylzinc halides via direct insertion. libretexts.orgncl.res.in
While aryl iodides react readily, the insertion of zinc into aryl bromides and chlorides is more challenging and often requires more forcing conditions or the use of catalysts. nih.gov For instance, the synthesis of arylzinc reagents from aryl bromides may necessitate the use of highly activated zinc or the addition of catalysts like cobalt. thieme-connect.comorganic-chemistry.org The preparation from aryl chlorides is even less favorable and typically requires specific catalytic systems. nih.gov Therefore, for the efficient synthesis of compounds like 4-fluoro-3-methylphenylzinc halide, the corresponding iodide precursor (4-fluoro-3-methyliodobenzene) is generally preferred for direct insertion methods.
Table 1: Halogen Selectivity in Direct Zinc Insertion
| Aryl Halide Precursor | Reactivity | Typical Conditions | Notes |
|---|---|---|---|
| Aryl Iodide | High | Mild conditions, activated zinc (e.g., Rieke® Zinc) | Preferred precursor for direct insertion. libretexts.orgncl.res.in |
| Aryl Bromide | Moderate | Requires highly activated zinc or catalysis (e.g., Co) | Less reactive than iodides. nih.govthieme-connect.com |
| Aryl Chloride | Low | Generally requires specific catalytic systems | Least reactive precursor. nih.gov |
Transmetalation Routes from Organolithium and Grignard Reagents
An alternative and widely used approach to synthesize arylzinc halides involves the transmetalation of a more reactive organometallic species, such as an organolithium or a Grignard reagent, with a zinc(II) salt. This method offers versatility and is often employed when direct insertion is problematic. wikipedia.org
Transmetalation from Aryllithium Precursors and Zinc(II) Salts
Aryllithium reagents, readily prepared from the corresponding aryl halide and an alkyllithium reagent (e.g., n-butyllithium), can be transmetalated with a zinc(II) salt, typically zinc iodide (ZnI₂), to yield the desired arylzinc iodide. This reaction is generally fast and efficient. wikipedia.org The process involves the exchange of the lithium atom for a zinc iodide moiety.
A significant consideration in this method is the formation of lithium salt byproducts (e.g., LiI), which can influence the reactivity and solubility of the resulting organozinc reagent. ncl.res.in
Transmetalation from Aryl Grignard Reagents and Zinc(II) Salts
Similarly, aryl Grignard reagents (ArMgX), prepared by reacting an aryl halide with magnesium metal, can be converted to their corresponding arylzinc halides through transmetalation with a zinc(II) salt. organic-chemistry.org For the synthesis of this compound, 4-fluoro-3-methylphenylmagnesium bromide or iodide would be reacted with zinc iodide. This method is a common and practical route for accessing a wide range of arylzinc reagents. organic-chemistry.org
Mitigation Strategies for Lithium/Magnesium Salt Effects on Organozinc Reagent Formation
The presence of lithium or magnesium salts, generated during transmetalation, can form "ate" complexes (e.g., [RZnX₂]⁻Li⁺) or otherwise affect the structure and reactivity of the organozinc reagent. chemrxiv.orgnih.govchemrxiv.org While these salts can sometimes be beneficial by increasing the solubility and reactivity of the organozinc species, they can also complicate purification and subsequent reactions. ncl.res.innih.gov
Several strategies can be employed to mitigate the effects of these salts:
Precipitation: In some cases, the lithium or magnesium salts can be precipitated out of the reaction mixture. For instance, the addition of 1,4-dioxane (B91453) can precipitate magnesium halides (MgX₂), allowing for their removal by filtration or centrifugation. reddit.com
Use of Salt-Free Precursors: Preparing diorganozinc compounds (R₂Zn) and then reacting them with one equivalent of a zinc halide (ZnX₂) can produce the desired monoorganozinc halide (RZnX) without the presence of extraneous metal salts. reddit.com
Complexation: The addition of specific ligands can sometimes sequester the lithium or magnesium ions, altering their influence on the organozinc reagent. ncl.res.in
The choice of synthetic methodology for this compound and its analogs depends on factors such as the availability of starting materials, desired purity of the final reagent, and tolerance of other functional groups in the molecule.
Table 2: Comparison of Synthetic Routes to Arylzinc Iodides
| Synthetic Route | Precursors | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Direct Insertion | Aryl Iodide + Activated Zinc | Direct, one-step process. | Requires activated zinc; reactivity depends on halide. riekemetals.comlibretexts.org |
| Transmetalation (from Aryllithium) | Aryllithium + ZnI₂ | Utilizes readily available aryllithiums. | Formation of lithium salt byproducts. wikipedia.orgncl.res.in |
| Transmetalation (from Grignard) | Aryl Grignard Reagent + ZnI₂ | Common and practical method. | Formation of magnesium salt byproducts. organic-chemistry.org |
Catalytic Zincation Approaches
The direct insertion of zinc metal into aryl-halogen or aryl-pseudohalogen bonds is a fundamental method for the synthesis of arylzinc reagents. However, the reactivity of the organic halide often dictates the reaction conditions, with less reactive precursors requiring harsher conditions that can be incompatible with sensitive functional groups. To circumvent these limitations, transition metal catalysis has emerged as a powerful tool to facilitate the zincation process under milder and more selective conditions.
Nickel-Catalyzed Generation of Arylzinc Reagents from Arylsulfonium Salts
A significant advancement in the synthesis of arylzinc reagents involves the use of arylsulfonium salts as precursors under nickel catalysis. This methodology offers a valuable alternative to traditional methods that rely on aryl halides. Research has demonstrated that readily available aryldimethylsulfonium triflates can react with zinc powder in the presence of a nickel catalyst to afford salt-free arylzinc triflates. researchgate.netrsc.orgnetlify.app This transformation proceeds via the selective cleavage of the sp²-hybridized carbon-sulfur bond, a process that exhibits remarkable chemoselectivity. researchgate.netrsc.orgnetlify.app
The optimized conditions for this nickel-catalyzed zincation typically involve a nickel(II) precatalyst, a ligand, and zinc dust in an aprotic polar solvent like N,N-dimethylacetamide (DMA). rsc.org The use of 2,9-dimethylphenanthroline as a ligand has been found to be particularly effective in promoting the reaction. rsc.org This method is advantageous as arylsulfonium salts can be easily prepared from the corresponding aryl methyl sulfides and methyl triflate. researchgate.net
The scope of this reaction is broad, tolerating a variety of functional groups on the aromatic ring that might be incompatible with other organometallic preparations. The resulting arylzinc reagents demonstrate high reactivity and selectivity in subsequent palladium-catalyzed and copper-mediated cross-coupling reactions. researchgate.netrsc.orgnetlify.app
Below is a table summarizing the nickel-catalyzed synthesis of various arylzinc reagents from their corresponding arylsulfonium salts, highlighting the versatility of this method.
| Arylsulfonium Salt Precursor | Arylzinc Reagent Product | Yield (%) |
| 4-Methoxycarbonylphenyl(dimethyl)sulfonium triflate | (4-Methoxycarbonylphenyl)zinc triflate | 95 |
| 4-Cyanophenyl(dimethyl)sulfonium triflate | (4-Cyanophenyl)zinc triflate | 92 |
| 4-Acetylphenyl(dimethyl)sulfonium triflate | (4-Acetylphenyl)zinc triflate | 88 |
| 3-Trifluoromethylphenyl(dimethyl)sulfonium triflate | (3-Trifluoromethylphenyl)zinc triflate | 91 |
| 2-Naphthyl(dimethyl)sulfonium triflate | (2-Naphthyl)zinc triflate | 93 |
This table presents a selection of arylzinc reagents synthesized using the nickel-catalyzed zincation of arylsulfonium salts, with data synthesized from findings in the referenced literature.
In Situ Generation and Spectroscopic Validation of this compound
The direct synthesis of this compound can be achieved through the oxidative addition of zinc metal to 4-fluoro-3-methyl-1-iodobenzene. This reaction is typically performed in an ethereal solvent such as tetrahydrofuran (B95107) (THF). drugbank.comorganicchemistrydata.orgresearchgate.net For less reactive aryl iodides, activation of the zinc metal and elevated temperatures may be necessary to ensure a high conversion rate. drugbank.comorganicchemistrydata.orgresearchgate.net The presence of a small amount of an activating agent, such as 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride, can be beneficial in initiating the reaction by cleaning the zinc surface. organicchemistrydata.org The use of lithium chloride has also been shown to significantly accelerate the insertion of zinc into aryl iodides, allowing for the preparation of a wide range of functionalized arylzinc reagents at milder temperatures. rsc.org
Given the reactive and often thermally unstable nature of organozinc reagents, they are frequently generated and used in situ. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for confirming the formation and assessing the purity of the desired arylzinc species in solution.
Expected Spectroscopic Features:
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-donating methyl group and the electron-withdrawing fluorine and zinc iodide moieties. The coupling patterns (e.g., doublets, doublet of doublets) would provide information about the relative positions of the substituents on the aromatic ring. The methyl protons would appear as a singlet, likely in the range of 2.0-2.5 ppm.
¹³C NMR: The carbon NMR spectrum would provide evidence for the carbon-zinc bond formation. The carbon atom directly bonded to zinc (ipso-carbon) would experience a significant downfield shift compared to the starting aryl iodide. The other aromatic carbon signals would also be shifted due to the electronic effects of the substituents.
¹⁹F NMR: The fluorine NMR spectrum would be a crucial tool for characterizing this specific compound. A single resonance would be expected, and its chemical shift would be indicative of the electronic environment around the fluorine atom. Coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would further confirm the structure.
Catalytic and Stoichiometric Transformations Mediated by 4 Fluoro 3 Methylphenylzinc Iodide
Transition Metal-Catalyzed Cross-Coupling Reactions
The Negishi cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, is a cornerstone of modern organic synthesis. This reaction typically involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium or nickel. researchgate.netwikipedia.org The reaction's broad functional group tolerance and high efficiency have made it a favored tool for synthetic chemists. wikipedia.org Organozinc reagents, like 4-fluoro-3-methylphenylzinc iodide, are often prepared in situ from the corresponding organic halide, a process that can be facilitated by activated zinc. chemrxiv.org
Palladium-Catalyzed Negishi Cross-Coupling Reactions
Palladium complexes are the most widely used catalysts for Negishi cross-coupling reactions due to their high yields and functional group tolerance. wikipedia.org The catalytic cycle is generally understood to involve the oxidative addition of the organic electrophile to a Pd(0) species, followed by transmetalation with the organozinc reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
The versatility of this compound in palladium-catalyzed Negishi couplings allows for its reaction with a wide array of electrophilic partners. This includes aryl, vinyl, and alkyl halides, as well as triflates, providing access to a diverse range of substituted aromatic compounds.
Aryl Halides and Triflates: The coupling of arylzinc reagents with aryl halides is a common strategy for the synthesis of biaryls. rsc.orgnii.ac.jp Research on the coupling of substituted arylzinc reagents indicates that this compound would readily couple with a variety of aryl iodides, bromides, and even activated chlorides. nih.govmit.edu The presence of both an electron-donating methyl group and an electron-withdrawing fluorine atom on the phenylzinc reagent can influence its reactivity, but successful couplings of similarly substituted arylzinc compounds are well-documented. rsc.orguva.esrsc.orgresearchgate.net Aryl triflates also serve as effective coupling partners. escholarship.org
Vinyl Halides and Triflates: The reaction extends to vinyl halides and triflates, providing a route to arylated alkenes. wikipedia.org Stereochemistry in these reactions can be a critical factor, and the choice of ligand can influence the retention of the vinyl halide's geometry in the product. rsc.org Studies on the coupling of vinyl triflates with organostannanes and organoindium compounds under palladium catalysis highlight the broad applicability of these electrophiles in cross-coupling reactions. escholarship.orgscilit.com
Alkyl Halides/Triflates: Coupling with sp³-hybridized alkyl halides is more challenging due to slower oxidative addition and the potential for β-hydride elimination. rsc.org However, the development of specialized ligand systems has enabled the successful coupling of primary and even secondary alkyl halides with organozinc reagents. nih.govrsc.org The use of this compound in such reactions would likely require carefully optimized conditions and ligand selection to achieve high yields of the desired product.
| Electrophilic Partner | Catalyst/Ligand System (Representative) | Product Type | Expected Yield Range (%) |
| Aryl Iodide | Pd(PPh₃)₄ | Biaryl | 85-95 |
| Aryl Bromide | PdCl₂(dppf) | Biaryl | 80-90 |
| Aryl Triflate | Pd(OAc)₂ / SPhos | Biaryl | 75-85 |
| Vinyl Bromide | PdCl₂(Amphos)₂ | Arylated Alkene | 70-85 |
| Vinyl Triflate | Pd₂(dba)₃ / P(2-furyl)₃ | Arylated Alkene | 70-90 |
| Primary Alkyl Iodide | Pd₂(dba)₃ / PCyp₃ | Alkylated Arene | 60-80 |
| Secondary Alkyl Bromide | Pd(OAc)₂ / CPhos | Alkylated Arene | 50-75 |
Note: This table presents generalized data based on analogous systems and is intended to be illustrative of the expected scope and yields for the coupling of this compound.
The choice of ligand is crucial for the success of palladium-catalyzed Negishi couplings, influencing reaction rates, yields, and selectivity. For the coupling of arylzinc reagents like this compound, a variety of phosphine-based ligands have been shown to be effective.
Bulky, electron-rich biaryl phosphine (B1218219) ligands, such as SPhos, RuPhos, and XPhos, have demonstrated excellent performance in the coupling of arylzinc reagents with aryl chlorides. nih.govorganic-chemistry.org These ligands promote the challenging oxidative addition step and facilitate reductive elimination. For the coupling of secondary alkyl halides, specialized ligands like CPhos have been developed to suppress β-hydride elimination and favor the formation of the desired branched product. nih.govmit.eduorganic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful strategy, with some bulky NHC-palladium catalysts enabling enantioconvergent couplings of racemic secondary alkylzinc reagents. chemrxiv.org The addition of additives like TMEDA can also be beneficial, improving yields and stereoselectivity in certain cases. organic-chemistry.org
| Ligand | Catalyst Precursor (Typical) | Application | Key Advantages |
| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | General purpose | Readily available, effective for many standard couplings. wikipedia.org |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | PdCl₂(dppf) | Aryl-aryl couplings | High stability and efficiency. nih.gov |
| SPhos, RuPhos, XPhos | Pd(OAc)₂ | Couplings with aryl chlorides | Bulky and electron-rich, promoting oxidative addition. nih.govorganic-chemistry.org |
| CPhos | Pd(OAc)₂ | Couplings with secondary alkyl halides | Suppresses β-hydride elimination, high selectivity for branched products. nih.govmit.eduorganic-chemistry.org |
| PCyp₃ (Tricyclopentylphosphine) | Pd₂(dba)₃ | Couplings with primary alkyl halides | Effective for challenging sp³-sp² couplings. rsc.org |
| Chiral N-Heterocyclic Carbenes (NHCs) | Pd(0) sources | Enantioselective couplings | Enables control of stereochemistry. chemrxiv.org |
Note: This table summarizes the application and advantages of various ligands in palladium-catalyzed Negishi couplings involving arylzinc reagents, which would be applicable to this compound.
Achieving stereocontrol in Negishi cross-coupling reactions is a significant area of research. Enantioselective variants often involve the coupling of a prochiral electrophile with an organozinc reagent in the presence of a chiral catalyst. For instance, the enantioselective coupling of racemic secondary benzylic halides with arylzinc reagents has been successfully achieved using nickel catalysts with chiral ligands. researchgate.netorganic-chemistry.org While less common, palladium-catalyzed enantioselective Negishi couplings are also being developed, often utilizing chiral N-heterocyclic carbene ligands to induce asymmetry. chemrxiv.org
In the context of this compound, enantioselective couplings would likely involve its reaction with a racemic electrophile, such as a secondary alkyl halide, in the presence of a chiral palladium or nickel catalyst. The development of such a process would provide a valuable route to enantioenriched products containing the 4-fluoro-3-methylphenyl moiety.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. nih.gov Nickel-catalyzed Negishi couplings are particularly effective for the formation of sp²-sp³ and sp³-sp³ bonds. wikipedia.org
The mechanism of nickel-catalyzed cross-coupling reactions can be more complex than that of their palladium counterparts. While a Pd(0)/Pd(II) cycle is typical for palladium, nickel can access a wider range of oxidation states, including Ni(I) and Ni(III), leading to different reaction pathways. nih.govyoutube.com This can result in distinct reactivity and selectivity profiles. For example, nickel catalysts can be more effective in coupling unactivated alkyl halides. rsc.org Furthermore, nickel catalysis can sometimes be less sensitive to the electronic properties of the substrates compared to palladium catalysis. youtube.com In some cases, nickel-catalyzed reactions can proceed via radical mechanisms, which can be beneficial for certain transformations. nih.gov The choice of ligand is also critical in nickel catalysis, with both phosphine and nitrogen-based ligands being widely employed to control reactivity and selectivity. nih.gov
Nucleophilic Addition Reactions
Additions to Carbonyl Compounds (Aldehydes and Ketones)
Enantioselective Additions to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a cornerstone of asymmetric synthesis, providing access to valuable chiral secondary alcohols. While specific studies on the enantioselective addition of this compound are not extensively documented, the general principles of such reactions are well-established for arylzinc reagents. These transformations typically employ a chiral catalyst, often a chiral amino alcohol or a diamine ligand, to induce facial selectivity in the addition to the prochiral aldehyde.
The reaction proceeds through the formation of a chiral zinc-ligand complex, which then coordinates to the aldehyde. The steric and electronic properties of the chiral ligand dictate the face of the aldehyde to which the 4-fluoro-3-methylphenyl group is delivered, thereby controlling the stereochemical outcome of the product. The choice of solvent and additives can also significantly influence the enantioselectivity and reaction rate.
Illustrative Data on Enantioselective Arylations of Aldehydes:
| Aldehyde | Chiral Ligand | Product | Enantiomeric Excess (ee) |
| Benzaldehyde | (-)-N,N-Dibutylnorephedrine (DBNE) | 1-Phenyl-1-(4-fluoro-3-methylphenyl)methanol | >95% (projected) |
| Cyclohexanecarboxaldehyde | (1R,2S)-N,N-dimethyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine | 1-Cyclohexyl-1-(4-fluoro-3-methylphenyl)methanol | High (projected) |
| 4-Nitrobenzaldehyde | Chiral β-amino alcohol | 1-(4-Nitrophenyl)-1-(4-fluoro-3-methylphenyl)methanol | Up to 99% (projected) |
Conjugate Additions to α,β-Unsaturated Carbonyl Systems (Michael Additions)
The conjugate or Michael addition of organozinc reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds at the β-position. pressbooks.pubwikipedia.orglibretexts.org this compound can act as a soft nucleophile, preferentially attacking the β-carbon of an enone or enoate in a 1,4-addition fashion. pressbooks.pubwikipedia.orglibretexts.org This reaction is often facilitated by the use of copper catalysts, which form a more reactive organocuprate species in situ, or by Lewis acids that activate the Michael acceptor. libretexts.org
The resulting enolate intermediate can be trapped with an electrophile, such as a proton source, to yield the β-arylated carbonyl compound. The versatility of this reaction allows for the introduction of the 4-fluoro-3-methylphenyl group into a wide range of substrates, leading to the synthesis of complex molecules. wikipedia.org
Table of Representative Michael Acceptors and Products:
| Michael Acceptor | Product after Protonation |
| Cyclohexenone | 3-(4-Fluoro-3-methylphenyl)cyclohexanone |
| Methyl acrylate | Methyl 3-(4-fluoro-3-methylphenyl)propanoate |
| Chalcone | 1,3-Diphenyl-3-(4-fluoro-3-methylphenyl)propan-1-one |
Note: This table provides examples of expected products from the Michael addition of this compound to common Michael acceptors.
Additions to Iminium Intermediates and Electrophilic Amination Reactions
Organozinc reagents, including this compound, can add to electrophilic iminium ions, which are typically generated in situ from the condensation of an amine and an aldehyde or ketone. This reaction provides a direct route to α-substituted amines.
Furthermore, arylzinc halides can undergo electrophilic amination, a process that forms a carbon-nitrogen bond. nih.govacs.orgnih.govresearchgate.netresearchgate.net This transformation can be achieved using various electrophilic nitrogen sources, such as N-chloroamines or arylazo tosylates. acs.orgnih.govresearchgate.net Iron-mediated protocols have been developed for the amination of organozinc halides with organic azides, furnishing a broad range of secondary amines. nih.gov These reactions often proceed under mild conditions and tolerate a variety of functional groups. nih.gov
Research Findings on Electrophilic Amination of Arylzinc Halides:
| Arylzinc Halide | Electrophilic Aminating Agent | Catalyst/Mediator | Product |
| General Arylzinc Halide | Organic Azide | FeCl₃ | Secondary Amine |
| General Arylzinc Halide | N-Chloroamine | Cobalt Catalyst | Secondary or Tertiary Arylamine |
| General Arylzinc Halide | Arylazo Tosylate | None | Hydrazine derivative (precursor to amine) |
Note: This table summarizes general findings for the electrophilic amination of arylzinc halides as specific data for this compound was not available.
Carbometalation Reactions with Unsaturated Substrates
Carbometalation, the addition of a carbon-metal bond across a carbon-carbon multiple bond, is a powerful tool for the stereoselective synthesis of substituted alkenes and for the construction of complex molecular frameworks. nih.govkyoto-u.ac.jpwikipedia.orgnih.gov Arylzinc reagents can participate in the carbometalation of alkynes, a reaction that can be catalyzed by various transition metals, including cobalt. kyoto-u.ac.jp The reaction typically proceeds in a syn-addition manner, leading to a stereodefined vinylzinc species. kyoto-u.ac.jpnih.gov This intermediate can then be trapped with various electrophiles to afford trisubstituted alkenes with high stereoselectivity. kyoto-u.ac.jp
The scope of the reaction is broad, encompassing a variety of alkynes and functionalized arylzinc reagents. kyoto-u.ac.jp While specific examples with this compound are not detailed in the literature, its participation in such reactions is anticipated based on the reactivity of related arylzinc compounds.
Tandem Reactions and Cascade Sequences Involving In Situ Formed Organozinc Intermediates
The in situ formation of this compound from its corresponding aryl iodide allows for its immediate use in tandem or cascade reaction sequences. These one-pot processes are highly efficient as they avoid the isolation of intermediates, thereby saving time and resources.
A notable example of such a sequence is the tandem Michael addition/cyclization. nih.govbeilstein-journals.orgfigshare.com In this type of reaction, the arylzinc reagent first undergoes a conjugate addition to a suitably functionalized Michael acceptor. The resulting zinc enolate then participates in an intramolecular cyclization, leading to the rapid construction of cyclic structures. nih.govfigshare.com For instance, the reaction of organozincs with 2-(o-(methoxycarbonyl)phenyl)-2,3-allenoates can lead to the synthesis of isocoumarin (B1212949) derivatives through a tandem Michael addition/intramolecular cyclization process. nih.govfigshare.com
Directed C-H Functionalization and Cine Substitution Reactions
Direct C-H Arylation of Electron-Deficient Heteroarenes
Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of biaryl compounds. nih.govorganic-chemistry.orgacs.orgrsc.org Arylzinc reagents, while classically used in cross-coupling reactions with organic halides, can also participate as coupling partners in the direct arylation of C-H bonds, particularly in electron-deficient heteroarenes.
The reaction typically involves a palladium catalyst and a suitable ligand. The mechanism is believed to proceed through a concerted metalation-deprotonation (CMD) pathway or via an oxidative addition/reductive elimination cycle. The 4-fluoro-3-methylphenyl group can be introduced into various heterocyclic systems, providing access to compounds with potential applications in medicinal chemistry and materials science.
Illustrative Examples of Direct C-H Arylation:
| Heteroarene | Arylating Agent | Catalyst System | Product |
| Thiophene | This compound | Pd(OAc)₂ / Ligand | 2-(4-Fluoro-3-methylphenyl)thiophene |
| Pyridine | This compound | Pd(OAc)₂ / Ligand | 2-(4-Fluoro-3-methylphenyl)pyridine |
| Oxazole | This compound | Pd(OAc)₂ / Ligand | 2-(4-Fluoro-3-methylphenyl)oxazole |
Note: This table illustrates the potential products of direct C-H arylation using this compound.
Cine Substitution Reactions
In addition to the expected ipso-substitution in cross-coupling reactions, arylzinc reagents bearing electron-donating groups have been observed to undergo cine-substitution. nih.govacs.orgresearchgate.netacs.org This unusual reactivity involves the attack of an electrophile at a position adjacent to the carbon bearing the zinc, followed by a rearrangement and deprotonation. nih.govacs.orgresearchgate.netacs.org The 3-methyl group on the this compound could potentially influence the regioselectivity of such reactions. Mechanistic studies suggest that this pathway proceeds through a Wheland-type intermediate. nih.govresearchgate.netacs.org This reactivity offers an alternative pathway for the functionalization of aromatic rings that is complementary to traditional cross-coupling methods.
Mechanistic Aspects of Cine Substitution Pathways with Arylzinc Reagents
The reaction of arylzinc reagents with electrophiles can diverge from the anticipated direct (ipso) substitution, where the electrophile replaces the zinc moiety at the same carbon atom. An intriguing alternative is the cine substitution, a process where the incoming group attaches to a carbon atom adjacent to the one bonded to zinc. This section elucidates the mechanistic underpinnings of this pathway, with a focus on arylzinc halides such as this compound.
Investigations into the reactivity of arylzinc compounds, particularly those substituted with electron-donating groups, have demonstrated their capacity to engage in a Friedel-Crafts-type mechanism. nih.govresearchgate.net This pathway is often in competition with the conventional organometallic ipso coupling. In the case of this compound, the presence of an electron-donating methyl group on the aromatic ring enhances its nucleophilicity, making it susceptible to electrophilic attack and thus facilitating the cine substitution pathway. nih.govresearchgate.net
The prevailing mechanism for cine substitution involving arylzinc reagents commences with an electrophilic attack on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. nih.govresearchgate.net For this compound, an attacking electrophile (E⁺) would be directed to the positions activated by the methyl group. An attack at the position ortho to the carbon-zinc bond is the key step toward the cine product.
A crucial subsequent step is the rearomatization of the ring via deprotonation of the Wheland intermediate. Mechanistic studies suggest that this deprotonation can proceed through an intramolecular pathway where the organozinc functionality itself acts as the base. nih.govresearchgate.net Two primary intramolecular deprotonation mechanisms have been identified:
1,2-Hydride Shift: A hydrogen atom is transferred to the carbon that was originally bonded to zinc. This results in the formation of the cine substitution product, with the zinc atom effectively migrating to the adjacent carbon before its eventual elimination.
Longer-Range Shift: In this alternative, the carbon-zinc bond remains in its original position during the deprotonation step that restores aromaticity. nih.govresearchgate.net
The competition between the ipso and cine substitution pathways is governed by several factors. The electronic properties of the arylzinc reagent are of primary importance, with electron-donating substituents strongly favoring the cine pathway. nih.govresearchgate.net The identity of the electrophile and the nature of the organozinc species (i.e., arylzinc halide versus a diarylzinc compound) also significantly influence the reaction's outcome and selectivity. nih.govresearchgate.net
While detailed experimental studies on the cine substitution reactions specifically involving this compound are not extensively reported, its chemical structure provides a basis for predicting its behavior. The presence of the activating methyl group suggests a predisposition towards undergoing cine substitution with appropriate electrophiles. The moderately deactivating, yet ortho, para-directing, fluorine atom will also influence the regioselectivity of the initial electrophilic attack and the relative stability of the resulting Wheland intermediate.
Interactive Data Table: Factors Influencing Cine Substitution
The following table summarizes the key factors that determine the preference for cine substitution over ipso substitution in reactions of arylzinc reagents.
| Factor | Influence on Cine Substitution | Rationale |
| Substituents on Aryl Ring | Electron-donating groups (e.g., methyl) increase the likelihood of cine substitution. nih.govresearchgate.net | These groups activate the aromatic ring, making it more nucleophilic and prone to a Friedel-Crafts-type electrophilic attack. nih.govresearchgate.net |
| Nature of Electrophile | Strong electrophiles are required to initiate the attack on the aromatic ring. | The electrophile must be potent enough to react with the moderately nucleophilic arylzinc reagent. |
| Type of Organozinc Reagent | Arylzinc halides (RZnX) may exhibit different selectivity compared to diarylzinc (R₂Zn) reagents. nih.gov | The Lewis acidity and steric bulk of the zinc center can influence the reaction pathway. Arylzinc bromides, for instance, have been shown to be more selective for the 1,2-H shift in the cine products. nih.gov |
Mechanistic Investigations and Computational Studies of Aryl Organozinc Iodide Reactivity
Detailed Reaction Mechanism Elucidation for Catalytic Processes
The primary catalytic application of 4-fluoro-3-methylphenylzinc iodide is in Negishi cross-coupling reactions, which typically involve a palladium or nickel catalyst. The catalytic cycle is generally understood to proceed through a sequence of three fundamental elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgillinois.edu
Analysis of Elementary Steps: Oxidative Addition, Transmetalation, and Reductive Elimination
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent metal center, typically Pd(0) or Ni(0). wikipedia.org This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic complex where the metal has been oxidized (e.g., to Pd(II)). The rate and facility of this step are influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide. wikipedia.org
Transmetalation: Following oxidative addition, the organozinc reagent, in this case, this compound, transfers its organic group to the palladium center. This step, known as transmetalation, results in a diorganopalladium(II) intermediate and the formation of a zinc salt (e.g., ZnIBr). The rate of transmetalation can be influenced by the solvent and the presence of salt additives like lithium chloride, which can break down organozinc aggregates to form more reactive monomeric zincate species. illinois.edu The substituents on the arylzinc reagent also play a crucial role, affecting the nucleophilicity of the carbon atom bonded to zinc.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and are expelled as the final cross-coupled product. nih.gov This step regenerates the low-valent palladium catalyst, allowing it to re-enter the catalytic cycle. Reductive elimination is generally favored and is the product-forming step of the reaction.
A simplified representation of the catalytic cycle is presented below:
| Step | Description | Reactants | Products |
| Oxidative Addition | The palladium(0) catalyst inserts into the aryl-halide bond. | Pd(0) + Ar-X | Ar-Pd(II)-X |
| Transmetalation | The aryl group from the organozinc reagent is transferred to the palladium center. | Ar-Pd(II)-X + this compound | Ar-Pd(II)-(4-fluoro-3-methylphenyl) + ZnIX |
| Reductive Elimination | The two aryl groups on the palladium center couple to form the final product, regenerating the catalyst. | Ar-Pd(II)-(4-fluoro-3-methylphenyl) | Ar-(4-fluoro-3-methylphenyl) + Pd(0) |
This table presents a generalized mechanism. The exact nature of the ligands on the palladium catalyst is omitted for clarity but is crucial for reactivity.
Identification and Characterization of Key Organometallic Intermediates
The direct observation and characterization of the organometallic intermediates in the catalytic cycle are challenging due to their transient nature. However, various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P), are invaluable for characterizing both the starting organozinc reagent and, in some cases, stable analogues of the catalytic intermediates. libretexts.org For this compound, ¹⁹F NMR would be particularly useful for probing the electronic environment of the fluorine atom, which is sensitive to changes in the coordination at the zinc center and during the transmetalation process.
Key intermediates that would be targeted for characterization include:
The arylpalladium(II) halide complex (Ar-Pd(II)-X): Formed after oxidative addition.
Theoretical and Computational Chemistry (DFT) Approaches
In the absence of extensive experimental data for this compound, Density Functional Theory (DFT) calculations serve as a powerful tool to predict and understand its reactivity. researchgate.netnih.gov
Prediction and Validation of Reaction Pathways and Transition States
DFT calculations can be employed to model the entire catalytic cycle of a Negishi coupling involving this compound. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into the factors that control the reaction's feasibility and selectivity. For instance, theoretical studies on similar systems have elucidated the transition state structures for oxidative addition, transmetalation, and reductive elimination, providing a deeper understanding of the bonding changes that occur during these elementary steps. nih.gov
Understanding Electronic and Steric Effects of Fluoro and Methyl Substituents
The fluorine and methyl substituents on the phenyl ring of this compound have opposing electronic effects. The fluorine atom at the para position is an electron-withdrawing group through its inductive effect, while the methyl group at the meta position is a weak electron-donating group.
Electronic Effects: The electron-withdrawing nature of the fluorine atom would decrease the nucleophilicity of the aryl ring, potentially slowing down the transmetalation step. Conversely, it could make the initial formation of the organozinc reagent from the corresponding aryl iodide more facile. DFT calculations can quantify these effects by analyzing the charge distribution on the aryl ring and the energies of the relevant molecular orbitals. researchgate.net
The following table illustrates the expected qualitative effects of the substituents:
| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Reactivity |
| Fluoro | 4 (para) | Electron-withdrawing (inductive) | Minimal | May decrease the rate of transmetalation. |
| Methyl | 3 (meta) | Electron-donating (weak) | Moderate | May slightly increase the rate of transmetalation and introduce some steric hindrance. |
This table is based on general principles of physical organic chemistry.
Modeling Coordination Environments and Aggregation Phenomena
Organozinc halides are known to exist as aggregates in solution, often in equilibrium between monomeric, dimeric, and higher-order structures. wikipedia.org The degree of aggregation can significantly impact the reactivity of the reagent, with monomeric species generally being more reactive in transmetalation. The presence of coordinating solvents (like THF) or salt additives can shift these equilibria.
Computational modeling can be used to investigate the structures and relative stabilities of different aggregates of this compound. By calculating the energies of various coordination environments, including the interaction with solvent molecules and other additives, a more accurate picture of the solution-state behavior of this reagent can be obtained. This understanding is crucial for optimizing reaction conditions to favor the most reactive species.
While specific experimental data on the mechanistic intricacies of this compound are scarce, a robust understanding of its reactivity can be extrapolated from the well-established principles of organometallic chemistry and supported by computational studies on analogous systems. The interplay of the electronic and steric effects of the fluoro and methyl substituents is expected to modulate the key steps of the Negishi catalytic cycle. Future detailed experimental and computational investigations focused specifically on this compound would be invaluable for a more precise elucidation of its reaction mechanisms and for the rational design of more efficient cross-coupling methodologies.
Investigation of Radical Pathways and Single-Electron Transfer Mechanisms
Comprehensive research into the specific radical pathways and single-electron transfer (SET) mechanisms for this compound is not extensively detailed in publicly available scientific literature. While the broader field of organozinc chemistry and the reactivity of aryl iodides in various reactions are well-documented, specific mechanistic studies, including computational analyses and the identification of radical intermediates for this particular compound, are not readily found.
General studies on related organozinc reagents and aryl halides suggest that radical pathways can be operative under certain conditions, particularly in the presence of transition metal catalysts or under electrochemical conditions. For instance, the oxidative addition of aryl iodides to low-valent metal centers, a key step in many cross-coupling reactions, can proceed through different mechanisms, some of which may involve radical intermediates or single-electron transfer steps. However, without specific experimental or computational data for this compound, any discussion of its behavior in this context would be speculative.
Due to the absence of detailed research findings on the radical and SET mechanisms for this compound, no data tables can be generated at this time. Further experimental and computational research is required to elucidate these specific mechanistic aspects.
Advanced Spectroscopic and Analytical Characterization Techniques for Organozinc Iodides
Solution-Phase Structural and Aggregation Studies
The behavior of organozinc halides in solution is complex, often involving equilibria between different aggregated and solvated species. Understanding these dynamics is crucial for optimizing reaction conditions and elucidating reaction mechanisms.
Determination of Association Equilibria and Speciation in Solution
In solution, organozinc halides like 4-fluoro-3-methylphenylzinc iodide are subject to the Schlenk equilibrium, which describes the disproportionation of the monoalkylzinc halide into a dialkylzinc and a zinc dihalide. This equilibrium can be influenced by several factors including the nature of the organic group, the halide, the solvent, and the presence of additives. uni-muenchen.de
The position of the Schlenk equilibrium and the extent of aggregation can be investigated using various techniques:
NMR Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for studying the speciation of organozinc reagents in solution. Chemical shift changes, as well as diffusion-ordered spectroscopy (DOSY), can provide insights into the size and nature of the species present. For instance, distinct coupling patterns can reveal the formation of different structural arrangements in solution. nsf.gov
Conductivity Measurements: The ionic nature of species in solution can be probed through conductivity measurements, helping to distinguish between neutral aggregates and charged "ate" complexes. uni-muenchen.de
Role of Coordinating Solvents and Exogenous Ligands/Additives (e.g., LiCl, TMEDA, DMF)
The structure and reactivity of organozinc reagents are profoundly influenced by the solvent and the presence of coordinating ligands or salt additives. uni-muenchen.denih.gov
Coordinating Solvents (e.g., THF, DMF): Solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) can coordinate to the zinc center, influencing the Schlenk equilibrium and the aggregation state. digitellinc.comnih.gov The coordination environment of the organozinc species is solvent-dependent, which in turn dictates its downstream reactivity. nih.gov For example, the addition of DMSO to a THF solution of a monoorganozinc iodide can lead to the formation of a DMSO-complexed species, observable by NMR spectroscopy. nih.gov
Lithium Chloride (LiCl): The addition of LiCl is a common practice in the preparation of organozinc reagents. nsf.govnih.gov It is known to enhance the solubility and reactivity of these reagents by breaking down aggregates and forming more reactive monomeric or dimeric zincate species (e.g., RZn(Cl)I⁻Li⁺). uni-muenchen.denih.gov Fluorescence microscopy studies have shown that LiCl facilitates the solubilization of organozinc intermediates from the surface of metallic zinc during their preparation. nih.govacs.orgresearchgate.net The effectiveness of different lithium salts in promoting organozinc reagent synthesis is correlated with the anion's ability to coordinate to zinc and solubilize surface intermediates. nsf.gov
TMEDA (N,N,N',N'-tetramethylethylenediamine): TMEDA is a bidentate chelating ligand that can coordinate strongly to the zinc center. nih.govresearchgate.net This coordination can increase the nucleophilicity of the organic group and stabilize the organozinc species, sometimes leading to the formation of well-defined complexes. nih.govstackexchange.com In some cases, TMEDA can promote the ionization of the zinc-iodine bond, which can be crucial for reactivity in certain reactions. nih.gov
| Additive/Solvent | Effect on Arylzinc Iodide Structure and Reactivity | Key Characterization Techniques |
| THF | Forms solvated monomers and aggregates. Position of Schlenk equilibrium is solvent-dependent. | NMR Spectroscopy, X-ray Crystallography |
| DMF | Can act as a stabilizing ligand. digitellinc.com | NMR Spectroscopy, ESI-MS |
| LiCl | Breaks up aggregates, forms soluble zincate species, enhances reactivity. uni-muenchen.densf.gov | NMR Spectroscopy, Conductivity, Fluorescence Microscopy |
| TMEDA | Forms stable, often monomeric, chelated complexes; can increase nucleophilicity. nih.govresearchgate.net | ESI-MS/MS, IRMPD Spectroscopy, X-ray Crystallography |
Gas-Phase Characterization by Mass Spectrometry and Spectroscopy
Gas-phase techniques provide a unique opportunity to study the intrinsic properties of organozinc ions, free from the complexities of solvent and aggregation effects.
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Complex Ion Analysis
ESI-MS is a soft ionization technique that allows for the transfer of intact organometallic complexes from solution to the gas phase. upce.czuvic.ca This makes it an invaluable tool for identifying the various species present in an organozinc reagent solution, including monomers, dimers, and complexes with solvents or additives. uni-muenchen.deuvic.canih.gov Tandem mass spectrometry (MS/MS) can then be used to fragment these ions, providing structural information based on the observed fragmentation patterns. upce.cz For example, collision-induced dissociation (CID) can reveal the strength of ligand binding to the zinc center. rsc.org
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Structural Assignment
IRMPD spectroscopy is a powerful technique for obtaining vibrational spectra of mass-selected ions in the gas phase. nih.govwiley.comwikipedia.org By comparing the experimental IRMPD spectrum with theoretical spectra calculated for different possible isomers, the geometric and electronic structure of the ion can be determined. nih.govrsc.orgacs.org This technique has been successfully applied to characterize the structures of various organozinc cations, including those complexed with ligands like TMEDA and DMF. nih.govrsc.org The combination of ESI-MS/MS and IRMPD spectroscopy provides a detailed picture of the structure and coordination chemistry of organozinc species in the gas phase. rsc.org
Solid-State Structural Elucidation via X-ray Crystallography
The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. While obtaining suitable crystals of organozinc halides can be challenging due to their reactivity and tendency to form complex mixtures, a number of structures have been reported for related compounds. These structures provide invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state. acs.orgnih.gov
For arylzinc halides, the solid-state structure can vary from simple monomers to more complex aggregates, often with coordinated solvent molecules. For instance, the crystal structure of a related compound might reveal a dimeric structure with bridging iodide ligands, or a monomeric species with a coordinated THF molecule. Such structural data serves as a crucial benchmark for validating the interpretations of solution-phase and gas-phase studies.
Real-Time Monitoring and In Situ Characterization of Reaction Intermediates
The study of organozinc iodides, such as this compound, has been significantly advanced by the application of real-time monitoring and in situ characterization techniques. These methods provide a window into the dynamic processes of reagent formation and subsequent reactions, allowing for the direct observation of transient intermediates and the elucidation of complex reaction mechanisms.
The formation of arylzinc iodides and their participation in catalytic cycles, like the Negishi cross-coupling reaction, involve short-lived and reactive species that are often invisible to traditional offline analytical methods. nih.govmt.com In situ techniques are crucial for understanding the kinetics and mechanistic pathways of these reactions. uni-muenchen.deacs.org By monitoring the reaction as it happens, researchers can identify key intermediates, understand how they are formed and consumed, and determine the factors that influence reaction rates and outcomes. nih.govnih.gov
Several powerful spectroscopic and analytical methods have been adapted for the real-time analysis of organozinc iodide reactions. These techniques are often employed in tandem to provide a more complete picture of the reaction landscape.
Key In Situ Analytical Techniques:
Fourier-Transform Infrared (FT-IR) Spectroscopy: In situ FT-IR is a valuable tool for monitoring the concentration changes of reactants, products, and key functional groups throughout a reaction. mt.com For instance, in the formation of an organozinc reagent, the disappearance of the aryl iodide starting material and the appearance of new vibrational bands associated with the carbon-zinc bond can be tracked in real time. This provides kinetic data and insights into the reaction's progress. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy offers detailed structural information about the species present in the reaction mixture. nih.govuni-muenchen.de It can be used to identify not only the final products but also the various organozinc intermediates and any side products that may form. For example, NMR can help to distinguish between different organozinc species that might be in equilibrium, such as in the Schlenk equilibrium. wikipedia.org
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used for the in situ analysis of reaction intermediates. uni-muenchen.de ESI-MS is particularly useful for detecting and characterizing charged or easily ionizable species, which can include catalytic intermediates in cross-coupling reactions involving organozinc reagents. rsc.org
Fluorescence Microscopy: For reactions occurring on a metal surface, such as the initial formation of the organozinc reagent from zinc metal, single-particle fluorescence microscopy has emerged as a highly sensitive technique. nih.gov This method allows for the direct visualization of reaction intermediates forming on the surface of the zinc, providing insights into the mechanism of oxidative addition and the effects of solvents and additives on this crucial step. nih.govnih.gov
X-ray Absorption Spectroscopy (XAS): In situ XAS can provide information about the electronic structure and local coordination environment of the zinc atom. This technique has been used to study the structure-kinetic relationships of organozinc reagents, revealing details such as Zn-C bond distances in reactive intermediates. rsc.org
The application of these real-time and in situ methods has led to a deeper understanding of the factors governing the reactivity of organozinc iodides. For example, studies have shown that the formation of organozinc reagents from zinc metal is a two-step process involving the initial formation of surface-bound intermediates followed by their solubilization. nih.gov Furthermore, in situ monitoring has been instrumental in dissecting the individual steps of catalytic cross-coupling reactions, such as oxidative addition, transmetalation, and reductive elimination, and identifying potential catalyst inhibition pathways. uni-muenchen.dersc.orgacs.org
The data gathered from these advanced analytical techniques is essential for optimizing reaction conditions, improving yields, and designing more efficient synthetic protocols involving organozinc iodides like this compound.
Interactive Data Table: In Situ Characterization Techniques
| Technique | Information Provided | Application to Organozinc Iodide Reactions |
| In Situ FT-IR | Real-time concentration of reactants and products, kinetic data. | Monitoring the formation of the C-Zn bond and consumption of the aryl iodide. |
| In Situ NMR | Detailed structural information of soluble species, identification of intermediates and side products. | Characterizing the structure of this compound in solution and observing its transformation in subsequent reactions. |
| In Situ MS (ESI-MS) | Detection and characterization of ionic or ionizable intermediates. | Identifying palladium-zinc intermediates in Negishi cross-coupling reactions. |
| Fluorescence Microscopy | Visualization of surface-bound reaction intermediates. | Observing the formation of organozinc species on the surface of zinc metal. |
| In Situ XAS | Electronic structure and local coordination environment of the metal center. | Determining the Zn-C bond length in reactive intermediates to understand structure-reactivity relationships. |
Emerging Trends and Future Research Directions in 4 Fluoro 3 Methylphenylzinc Iodide Chemistry
Development of Sustainable and Eco-Friendly Synthetic Protocols
The synthesis of organozinc reagents has traditionally involved methods that are not always aligned with the principles of green chemistry. However, recent research has focused on developing more sustainable protocols. A key area of advancement is the move away from hazardous solvents and the development of more atom-economical and energy-efficient processes.
One significant trend is the direct insertion of zinc metal into the corresponding aryl halide. The use of activating agents like lithium chloride (LiCl) has been instrumental in making these reactions more efficient, allowing them to proceed in more environmentally benign solvents like tetrahydrofuran (B95107) (THF) and avoiding the need for high-boiling polar aprotic cosolvents such as DMSO or DMF. nih.gov This not only simplifies purification but also reduces the environmental footprint of the synthesis. Furthermore, zinc is considered a more environmentally friendly metal compared to others like tin, which is used in Stille couplings. wikipedia.org
Mechanochemistry, which involves conducting reactions by grinding solid reactants together, sometimes with a minimal amount of liquid (liquid-assisted grinding or LAG), is another promising eco-friendly alternative. researchgate.net This solvent-free or low-solvent approach can lead to faster reaction times and high-yielding syntheses under ambient temperature and air, significantly reducing waste. The development of air-stable organozinc pivalates, which can be used in these mechanochemical processes, represents a notable step towards more robust and sustainable organozinc chemistry. researchgate.netorgsyn.org
Table 1: Comparison of Synthetic Protocols for Aryl Zinc Reagents
| Method | Activating Agent/Conditions | Solvent | Key Advantages |
|---|---|---|---|
| Traditional Insertion | I2, TMSCl | High-boiling aprotics (e.g., DMA, DMSO) | Effective for less reactive halides |
| Knochel Protocol | LiCl | THF | Milder conditions, avoids hazardous solvents, broad scope nih.gov |
| Mechanochemistry | Ball-milling (LAG) | Minimal (e.g., 2-MeTHF) or none | Reduced solvent waste, fast, energy-efficient researchgate.net |
| Pivalate Reagents | Mg insertion in presence of Zn(OPiv)2 | THF | Produces air- and moisture-stable reagents orgsyn.org |
Exploration of Novel Ligand Architectures for Enhanced Catalytic Performance
The performance of transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling where 4-fluoro-3-methylphenylzinc iodide would be a key partner, is critically dependent on the nature of the ligands coordinated to the metal center. wikipedia.orgscholaris.ca The design and synthesis of novel ligands are therefore a major focus of current research, aiming to improve catalyst activity, stability, selectivity, and substrate scope.
For Negishi couplings involving organozinc reagents, significant progress has been made with the development of highly effective phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. Key trends in ligand design focus on tuning steric and electronic properties to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Recent studies have shown that very bulky and electron-rich phosphine ligands can lead to catalysts with exceptionally high activity. For instance, ylide-functionalized phosphines (YPhos) have enabled the palladium-catalyzed coupling of organozinc reagents with challenging substrates like aryl chlorides at room temperature, achieving record-setting catalytic activities. nih.govnih.gov Similarly, sterically demanding NHC-palladium complexes have demonstrated high efficiency in coupling reactions. researchgate.net The strategic placement of bulky substituents on the ligand can create a specific reaction pocket around the metal center, promoting efficient reductive elimination and preventing side reactions.
Table 2: Effect of Ligand Architecture on Negishi Cross-Coupling Performance
| Ligand Type | Key Structural Features | Catalyst System | Typical Application | Result |
|---|---|---|---|---|
| Buchwald-type Phosphines | Biaryl backbone, bulky alkyl/aryl groups | Pd(OAc)2 / SPhos | Coupling of aryl halides with aryl zincs | High yields, broad functional group tolerance researchgate.net |
| N-Heterocyclic Carbenes (NHCs) | Bulky N-aryl substituents (e.g., IPr) | Pd2(dba)3 / IPr·HCl | Coupling of unactivated alkyl bromides | High activity and yields at room temperature |
| Ylide-Functionalized Phosphines (YPhos) | Electron-rich ylide moiety, bulky substituents | Pd / Cyclohexyl-YPhos | Coupling of Reformatsky reagents with aryl chlorides | Record-setting activity at room temperature nih.govnih.gov |
| PEPPSI Precatalysts | Pyridine-enhanced precatalyst | Pd-PEPPSI-IPent | Low-temperature coupling of functionalized biaryls | High efficiency for sterically hindered substrates dntb.gov.ua |
Expansion of Scope in Asymmetric Catalysis with Fluoro-Substituted Aryl Organozinc Iodides
A major frontier in organic synthesis is the development of catalytic asymmetric reactions that can create chiral molecules with high enantioselectivity. The addition of organozinc reagents to carbonyl compounds is a powerful method for forming chiral alcohols, which are valuable building blocks. wikipedia.org The use of fluoro-substituted aryl organozinc iodides, such as this compound, in these reactions allows for the synthesis of chiral fluorinated molecules, which are of great interest in medicinal chemistry.
The key to achieving high enantioselectivity is the design of effective chiral ligands that can control the spatial orientation of the reactants in the transition state. nih.gov Research in this area has led to the development of several classes of privileged chiral ligands, including those derived from 1,1'-bi-2-naphthol (B31242) (BINOL) and phosphinooxazolines (PHOX). nih.gov These ligands create a well-defined chiral environment around the metal catalyst.
Recent work has shown that even non-covalent interactions, such as electrostatic interactions between the catalyst and a fluorinated substrate, can play a crucial role in controlling enantioselectivity. nih.gov This understanding is vital for the rational design of new catalytic systems specifically tailored for fluorinated reagents. The development of catalysts that can perform enantioselective additions of aryl zincs to a wide range of aldehydes and ketones under mild conditions continues to be an active area of research. acs.org
Table 3: Chiral Ligands in Asymmetric Addition of Organozinc Reagents to Aldehydes
| Chiral Ligand | Reaction Type | % Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | Diethylzinc (B1219324) addition to benzaldehyde | 97% | 98% ee |
| BINOL-based ligands | Arylzinc addition to aldehydes | High | >95% ee acs.org |
| PHOX-type P,N-ligands | Various metal-catalyzed reactions | High | Often >99% ee nih.gov |
| Indane-based Chalcogenide Catalysts | Asymmetric electrophilic reactions | Good-Excellent | High ee acs.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, scalability, and process control. vapourtec.comdp.tech Organozinc reagents, which can be thermally unstable and sensitive to air and moisture, are particularly well-suited for on-demand generation in flow reactors. wikipedia.orgresearchgate.net This approach minimizes the handling of hazardous intermediates and allows for their immediate use in subsequent reaction steps.
Several studies have demonstrated the successful implementation of flow systems for the preparation of aryl and alkyl zinc reagents, which are then "telescoped" into a second reactor for a Negishi cross-coupling reaction. researchgate.netresearchgate.net These systems typically involve pumping an organic halide solution through a packed bed of activated zinc metal to generate the organozinc reagent continuously. This method provides a clean solution of the reagent with a reproducible concentration, which is then mixed with a catalyst and a coupling partner in a second flow module. researchgate.net This approach has been used for the synthesis of complex molecules, including active pharmaceutical ingredients. researchgate.net
Furthermore, the integration of flow chemistry with automated synthesis platforms is accelerating the discovery and optimization of new reactions. youtube.com Automated systems can perform high-throughput screening of reaction conditions, catalysts, and substrates, dramatically speeding up the research and development process. chemspeed.com Platforms like the SynFini™ system leverage artificial intelligence to design synthetic routes and then execute them using robotic and flow chemistry modules, enabling a shift from idea to molecule in a fraction of the time required by manual methods. youtube.com
Table 4: Comparison of Batch vs. Flow Synthesis for Organozinc Reactions
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Handling of large quantities of pyrophoric reagents | On-demand generation, small holdup volume |
| Heat Transfer | Often poor, risk of thermal runaways | Excellent, high surface-area-to-volume ratio vapourtec.com |
| Scalability | Challenging, requires significant redevelopment | Straightforward by running the system for longer |
| Process Control | Difficult to precisely control temperature and mixing | Precise control over residence time, temperature, and stoichiometry vapourtec.com |
| Reproducibility | Can be variable between batches | High, due to consistent process parameters researchgate.net |
Applications in the Synthesis of Advanced Materials and Functional Molecules
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netspringernature.com This "fluorine effect" is widely exploited in the design of pharmaceuticals, where it can enhance metabolic stability and binding affinity, and in materials science, where it can be used to tune electronic properties, thermal stability, and hydrophobicity.
This compound serves as a valuable building block for introducing the 4-fluoro-3-methylphenyl moiety into larger, more complex structures. This structural motif is relevant for creating a variety of functional molecules. Through Negishi cross-coupling, this reagent can be coupled with a wide range of electrophiles to synthesize complex biaryls, which are common scaffolds in both medicinal chemistry and organic electronics. wikipedia.orgresearchgate.net
The ability to construct highly functionalized molecules using organozinc reagents is a significant advantage. researchgate.netnih.gov Because organozinc reagents are compatible with a wide array of functional groups (such as esters, nitriles, and ketones), complex molecular fragments can be joined late in a synthetic sequence without the need for extensive use of protecting groups. youtube.com This high degree of functional group tolerance is crucial for the efficient synthesis of advanced materials, such as organic light-emitting diode (OLED) components, liquid crystals, and specialized polymers, where precise control over the final molecular structure is essential for performance. springernature.com
Q & A
Q. What are the optimal synthetic routes for preparing 4-fluoro-3-methylphenylzinc iodide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves transmetallation from the corresponding boronic acid (e.g., 4-fluoro-3-methylphenylboronic acid) or via direct insertion of zinc into a pre-functionalized aryl halide. Key parameters include:
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., homocoupling).
- Catalyst system : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance selectivity in cross-coupling reactions .
- Solvent : Tetrahydrofuran (THF) or diethyl ether is preferred for stabilizing the organozinc intermediate.
Purification via column chromatography or recrystallization is critical to isolate the product. Yield optimization requires monitoring reaction progress using TLC or HPLC.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the fluorinated aromatic ring and methyl group. For example, the methyl group typically appears as a singlet near δ 2.3 ppm, while fluorine-induced splitting patterns are observed in aromatic protons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M−I]⁺ fragments) .
- Elemental Analysis : Quantifies carbon, hydrogen, and nitrogen content to confirm stoichiometry.
Q. What analytical techniques are suitable for quantifying iodide content in organozinc compounds?
- Methodological Answer :
- Iodometric Titration : Iodide ions released via acid hydrolysis can be titrated with standardized sodium thiosulfate (Na₂S₂O₃) using starch as an indicator .
- Ion-Selective Electrodes (ISE) : Calibrated with NIST-traceable iodide standards (e.g., 0.1–1000 ppm range) to ensure accuracy .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The fluorine atom’s electronegativity increases the electrophilicity of the aromatic ring, enhancing oxidative addition to palladium catalysts. However, steric effects from the methyl group may slow transmetallation. Researchers should:
- Compare reaction rates with non-fluorinated analogs (e.g., 3-methylphenylzinc iodide) using kinetic studies.
- Use DFT calculations to map electronic potential surfaces and identify transition states .
Example: In Suzuki-Miyaura couplings, fluorine’s meta-directing effect may influence regioselectivity in polyhalogenated substrates.
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for organozinc intermediates?
- Methodological Answer :
- Case Study : If NMR suggests a monomeric structure but X-ray diffraction (XRD) reveals a dimeric or aggregated form, consider:
- Solvent Effects : Aggregation may occur in polar solvents (e.g., DMSO) but not in THF.
- Variable-Temperature NMR : Detect dynamic equilibria between monomeric and aggregated states .
- Powder XRD Limitations : While single-crystal XRD provides unambiguous structures, powder methods struggle with overlapping reflections, necessitating Rietveld refinement for phase identification .
Q. What strategies mitigate challenges in differentiating regioisomers during functionalization of this compound?
- Methodological Answer :
- Orthogonal Protecting Groups : Introduce temporary directing groups (e.g., Bpin) to control coupling positions.
- Chromatographic Separation : Use chiral stationary phases or reverse-phase HPLC to resolve isomers (e.g., 4-fluoro vs. 5-fluoro derivatives) .
- NOESY NMR : Correlate spatial proximity of protons to distinguish substitution patterns (e.g., fluorine’s para vs. meta effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
